molecular formula C8H9ClN4O B2956053 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide CAS No. 2413376-44-8

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide

Cat. No.: B2956053
CAS No.: 2413376-44-8
M. Wt: 212.64
InChI Key: VPSKYHIVCQYJBU-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide is a chemical compound with the molecular formula C8H9ClN4O and a molecular weight of 212.64 g/mol This compound is characterized by the presence of a chloropyrimidine ring attached to an azetidine ring, which is further substituted with a carboxamide group

Preparation Methods

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4), and oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Scientific Research Applications

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases, which are critical for cell signaling and proliferation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-6-1-11-8(12-2-6)13-3-5(4-13)7(10)14/h1-2,5H,3-4H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSKYHIVCQYJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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